Product packaging for Glycerol trivalerate(Cat. No.:CAS No. 620-68-8)

Glycerol trivalerate

Cat. No.: B052971
CAS No.: 620-68-8
M. Wt: 344.4 g/mol
InChI Key: PZJLFHDNXGAZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycerol trivalerate, also known as trivalerin, is a medium-chain triglyceride (MCT) ester formed from glycerol and valeric acid. This compound serves as a critical biochemical tool in life science research, particularly in the study of lipid metabolism and digestive processes. Its primary research value lies in its role as a substrate for lipases, including pancreatic and microbial lipases. Upon enzymatic hydrolysis, this compound releases glycerol and valeric acid, allowing researchers to quantitatively assess lipase activity and kinetics. This mechanism is fundamental for in vitro models of fat digestion, screening for lipase inhibitors, and studying nutrient absorption. Furthermore, this compound is utilized in metabolic studies to investigate the beta-oxidation pathway of medium-chain fatty acids within cell cultures or model organisms. Its defined structure and properties make it a valuable standard in chromatographic analysis and a component in formulating specialized lipid emulsions for cell culture media or nutrient delivery systems. This reagent is essential for advancing research in enzymology, nutrition, gastroenterology, and metabolic disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O6 B052971 Glycerol trivalerate CAS No. 620-68-8

Properties

IUPAC Name

2,3-di(pentanoyloxy)propyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLFHDNXGAZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977539
Record name Propane-1,2,3-triyl tripentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-68-8
Record name Trivalerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol trivalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2,3-triyl tripentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl trivalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIVALERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Glycerol Trivalerate

Esterification Reactions for Glycerol (B35011) Trivalerate Synthesis

When glycerol and a fatty acid like valeric acid react, an equilibrium is established between the reactants (glycerol and valeric acid) and the products (monoglyceride, diglyceride, and triglyceride). google.comgoogleapis.com The formation of glycerol trivalerate is a multi-step process. The initial reaction between glycerol and valeric acid forms a monoglyceride and water. google.comgoogleapis.com This is followed by a secondary reaction where the monoglyceride reacts with another molecule of valeric acid to produce a diglyceride and more water. Finally, the diglyceride reacts with a third molecule of valeric acid to yield the desired triglyceride, this compound, and another molecule of water. google.comgoogleapis.com

Direct Esterification of Glycerol with Valeric Acid

Direct esterification is a straightforward and widely utilized method for the synthesis of this compound. researchgate.netdiva-portal.org This process typically involves heating a mixture of glycerol and valeric acid in the presence of a catalyst. The reaction can be carried out in batch reactors or continuous systems like plug flow reactors (PFR) and reactive distillation columns. diva-portal.org

To accelerate the rate of the esterification reaction, various catalytic systems are employed. researchgate.net These catalysts can be broadly categorized as homogeneous, heterogeneous, and supported ionic liquid catalysts. diva-portal.orggoogleapis.comresearchgate.netgychbjb.comnih.govmdpi.com

Catalytic Systems in Direct Esterification
Homogeneous Acid Catalysis

Homogeneous acid catalysts, such as mineral acids like sulfuric acid and hydrochloric acid, are effective in promoting the esterification of glycerol. diva-portal.orgresearchgate.net These catalysts are soluble in the reaction mixture, leading to high reaction rates. For instance, sulfuric acid is a commonly used homogeneous catalyst for this type of reaction. However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to corrosion issues and environmental concerns due to acidic waste. google.com

Heterogeneous Acid Catalysis (e.g., Sulfated Iron Oxide)

Heterogeneous acid catalysts offer a more environmentally friendly alternative to their homogeneous counterparts. researchgate.net These solid catalysts, which are insoluble in the reaction medium, can be easily separated from the product mixture by filtration, allowing for their reuse. researchgate.netmdpi.com This simplifies the purification process and reduces waste.

A notable example of a heterogeneous catalyst used for this compound synthesis is sulfated iron oxide. researchgate.net This "green" catalyst has demonstrated high efficiency in the single-step esterification of glycerol with valeric acid. researchgate.netresearchgate.net Research has shown that sulfated iron oxide can achieve a high conversion of valeric acid and good selectivity towards trivalerin. researchgate.net Other heterogeneous catalysts that have been explored for glycerol esterification include ion-exchange resins, zeolites, heteropoly acids, and various metal oxides. researchgate.netmdpi.com

Supported Ionic Liquid Catalysts

Supported ionic liquid catalysts (SILCs) represent a newer class of catalysts that combine the advantages of both homogeneous and heterogeneous systems. nih.govbeilstein-journals.org In SILCs, a thin layer of an ionic liquid containing the catalytic species is immobilized on a solid support material with a high surface area, such as silica (B1680970) or polystyrene-based solids. nih.govbeilstein-journals.org This design allows for the high catalytic activity characteristic of homogeneous catalysts while providing the ease of separation and reusability of heterogeneous catalysts. mdpi.com Acidic ionic liquids, for example, have been successfully used in the synthesis of other glycerol esters like glycerol triacetate. gychbjb.com

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. These include the molar ratio of reactants, reaction temperature, catalyst loading, and reaction time. researchgate.netdiva-portal.orgfrontiersin.org

For the synthesis of this compound using a sulfated iron oxide catalyst, studies have been conducted to determine the optimal conditions. researchgate.net Research using response surface methodology has shown that the highest conversion of valeric acid (85.5%) can be achieved at a reaction temperature of 453.15 K and a glycerol to valeric acid molar ratio of 5:3. researchgate.net However, the highest selectivity for trivalerin (74.89%) was obtained with a different molar ratio of 1:3 (glycerol to valeric acid) after 6 hours of reaction time and a catalyst loading of 13.0 g/L. researchgate.net

The molar ratio of glycerol to the fatty acid is a critical parameter. frontiersin.org Increasing the molar ratio of glycerol can enhance the reaction rate, but an excessive amount may not lead to a significant further increase. frontiersin.org Similarly, the reaction temperature plays a crucial role; higher temperatures generally increase the reaction rate, but can also lead to the formation of undesirable by-products. frontiersin.org Catalyst concentration is another important factor, with an optimal loading required to achieve maximum conversion without promoting side reactions. frontiersin.orgresearchgate.net

A techno-economic analysis has highlighted that different reactor configurations can also impact the efficiency of this compound production. diva-portal.org For instance, reactive distillation, which combines reaction and separation in a single unit, has been shown to be a more profitable process compared to batch or plug flow reactors for this synthesis. diva-portal.org

Below is a table summarizing the optimization of reaction parameters for the synthesis of this compound using a sulfated iron oxide catalyst, based on research findings. researchgate.net

ParameterOptimal for Acid ConversionOptimal for Trivalerin Selectivity
Molar Ratio (Glycerol:Valeric Acid) 5:31:3
Reaction Temperature 453.15 KNot specified for selectivity optimum
Catalyst Loading Not specified for conversion optimum13.0 g/L
Reaction Time Not specified for conversion optimum6 hours
Achieved Acid Conversion 85.5%Not specified
Achieved Trivalerin Selectivity Not specified74.89%
Optimization of Reaction Parameters
Molar Ratios of Reactants (Glycerol:Valeric Acid)

The molar ratio of glycerol to valeric acid is a critical factor that significantly influences the product selectivity. Research has shown that different ratios favor the formation of mono-, di-, or triglycerides. To achieve the highest selectivity for this compound, a stoichiometric excess of valeric acid is generally required.

A study utilizing a sulfated iron oxide catalyst found that the highest selectivity for trivalerin, reaching 74.89%, was achieved at a glycerol to valeric acid molar ratio of 1:3. researchgate.netresearchgate.net Conversely, when the goal is to maximize the conversion of the acid, a higher glycerol ratio is beneficial. The same study reported a maximum acid conversion of 85.5% with a glycerol to valeric acid molar ratio of 5:3. researchgate.netresearchgate.net

In other applications, where the target product is glyceryl monovalerate, the molar ratios are adjusted accordingly. For instance, reacting valeric acid and glycerol at approximately equimolar ratios, specifically between 1:0.8 and 1:1.2, results in a composition rich in glyceryl monovalerate (at least 30% by weight) but with less than 5% by weight of glyceryl trivalerate. epo.orggoogle.com Continuous production simulations have also explored different ratios, such as feeding 2 kmol/h of glycerol and 10 kmol/h of valeric acid (a 1:5 ratio) into a holding tank for a batch reactor process. diva-portal.org

Table 1: Effect of Molar Ratio on this compound Synthesis

Glycerol:Valeric Acid Molar RatioOutcomeSource
1:3Highest trivalerin selectivity (74.89%) researchgate.netresearchgate.net
5:3Maximum acid conversion (85.5%) researchgate.netresearchgate.net
1:1 (approx.)Favors monovalerate; <5% trivalerate epo.orggoogle.com
1:5Used in continuous production simulations diva-portal.org
Reaction Temperature and Time

Reaction temperature and duration are pivotal in the esterification process, affecting both reaction rates and product selectivity. Higher temperatures generally accelerate the reaction but can also promote side reactions or degradation.

In the synthesis of trivalerin over a sulfated iron oxide catalyst, a maximal acid conversion of 85.5% was observed at a reaction temperature of 453.15 K (180°C). researchgate.netresearchgate.net The highest selectivity for trivalerin was achieved after a reaction time of 6 hours under these conditions. researchgate.netresearchgate.net Studies on glycerol hydrogenolysis have also shown that temperature significantly impacts glycerol conversion, with conversion increasing from 17.5% at 190°C to 73.2% at 230°C. scielo.br Similarly, in glycerol electrocatalytic reduction, conversion improved from around 84% at lower temperatures (300-326.5 K) to approximately 90% at higher temperatures (353-379.5 K). frontiersin.org

The duration of the reaction is also crucial. For instance, in the hydrogenolysis of glycerol, selectivity towards the desired product, 1,2-propanediol, was highest (93.6%) after 3 hours but decreased significantly to 43.6% after 36 hours as other products were formed. scielo.br

Table 2: Influence of Temperature and Time on Glycerol Esterification

ParameterConditionResultSource
Temperature453.15 K (180°C)Maximum acid conversion (85.5%) researchgate.netresearchgate.net
Time6 hoursHighest trivalerin selectivity (74.89%) researchgate.netresearchgate.net
Catalyst Loading and Concentration

The amount of catalyst used is a key variable that can enhance reaction rates up to a certain point, beyond which the effect may plateau. For the synthesis of trivalerin using sulfated iron oxide, a catalyst loading of 13.0 g/L was used to achieve the highest selectivity. researchgate.netresearchgate.net

The effect of catalyst loading is a common area of investigation in glycerol conversion processes. For example, in the synthesis of glycerol carbonate, increasing the catalyst loading from 1% to 3% significantly increased the reaction rate, while a further increase to 5% resulted in a much smaller improvement. mdpi.com In the hydrogenolysis of glycerol to 1,2-propanediol, increasing catalyst amount from 0.5 g to 2 g led to a sharp rise in glycerol conversion from 12.9% to 59.3%, attributed to the greater availability of active catalyst surfaces. scielo.br Similarly, increasing metal loading from 5 to 20 wt.% in another study increased glycerol conversion from 32% to 59.3%. scielo.br

Solvent-Free Esterification Approaches

Conducting esterification reactions in a solvent-free system is an attractive approach from a green chemistry perspective, as it reduces waste and simplifies product purification. The direct esterification of glycerol with valeric acid can be performed without a solvent, often with the aid of a heterogeneous catalyst. researchgate.netresearchgate.net This method is noted as a simple and convenient methodology that can lead to high product selectivity. researchgate.netresearchgate.net

Solvent-free esterifications are increasingly being explored for various applications. For instance, they can be catalyzed by surfactant-combined catalysts at room temperature, eliminating the need for both solvents and energy for heating. psu.edu In the context of enzymatic synthesis, solvent-free systems are also employed, where one of the liquid substrates, such as glycerol, can act as the reaction medium. researchgate.net

Enzymatic Esterification for this compound Production

Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for producing glycerol esters. These reactions typically operate under milder conditions and can achieve high specificity, minimizing by-product formation. wur.nlmdpi.com

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are the most prominent enzymes used for the synthesis of glycerol esters. wur.nl While their natural function is to hydrolyze esters, the reaction equilibrium can be shifted towards synthesis in non-aqueous environments. wur.nl The synthesis of this compound can be achieved through the lipase-catalyzed esterification of glycerol and valeric acid.

Lipases are valued for their high chemo-, regio-, and enantioselectivity, which is often difficult to achieve with traditional chemical catalysts. mdpi.com The production of specific acylglycerides, including trivalerate, through selective enzymatic esterification is an attractive method for valorizing glycerol, a byproduct of the biodiesel industry. mdpi.com These reactions can be performed in solvent-free systems or in the presence of organic solvents. researchgate.netnih.gov For example, the synthesis of 1,3-diacylglycerols (DAG) has been successfully achieved by the esterification of glycerol and fatty acids in a solvent-free system using a 1,3-regioselective lipase (B570770) from Rhizomucor miehei. frontiersin.org

Biocatalyst Selection and Activity

The choice of lipase is crucial for the success of the enzymatic synthesis. Different lipases exhibit varying levels of activity and selectivity depending on the substrates and reaction conditions.

A commonly used and commercially available biocatalyst is the immobilized lipase B from Candida antarctica, known as Novozym 435. wur.nlmdpi.com This enzyme has been widely employed for the synthesis of various polyesters and acylglycerides. wur.nl Other important lipases include those from Rhizomucor miehei (often used as Lipozyme RM IM) and Burkholderia cepacia. mdpi.comfrontiersin.org

The activity of these biocatalysts is influenced by factors such as the reaction medium and temperature. For instance, in the polycondensation of glycerol and sebacic acid catalyzed by Candida antarctica lipase B (CALB), the nature of the solvent was found to significantly impact the reaction rate and the molar mass of the resulting polymer. nih.gov Immobilization is a key strategy to enhance the stability and reusability of lipases, making the industrial application of biocatalysis more feasible. mdpi.comfrontiersin.org

Reaction Environment and Water Management

The synthesis of this compound and its analogues via esterification is an equilibrium-limited reaction. Consequently, the management of the reaction environment, particularly the removal of water, is critical to drive the reaction towards the formation of the triglyceride product. diva-portal.org In enzymatic synthesis, the reaction medium plays a pivotal role in overcoming mass transfer limitations arising from the poor miscibility between the hydrophilic glycerol and the lipophilic fatty acids or their esters (triacylglycerides). researchgate.net

To create a more homogeneous reaction system and improve substrate conversion, the use of a suitable solvent is often essential. researchgate.net Solvents can help to solubilize the reactants, leading to better interaction with the enzyme's active site. researchgate.net The process of pervaporation can be employed as a technique to remove water as it is produced, thereby shifting the equilibrium towards the ester side of the reaction and increasing the yield. diva-portal.org In industrial-scale production, continuous reactors are often used alongside efficient separation techniques to purify the final product by removing water and other by-products.

Optimization of Enzymatic Reaction Conditions

The efficiency of enzymatic synthesis of this compound analogues is highly dependent on the optimization of various reaction parameters. Key conditions that are typically fine-tuned include temperature, enzyme concentration (loading), the molar ratio of reactants, and agitation rate. researchgate.netnih.gov Lipases, a class of enzymes, are commonly used for these syntheses, but they are sensitive to reaction conditions. researchgate.net

Research into the enzymatic production of acylglycerides has identified optimal conditions for maximizing yield and selectivity. For instance, in the synthesis of mono- and diacylglycerols from olive oil and glycerol using Novozym 435, specific conditions were found to maximize the yield. nih.gov Similarly, in the synthesis of 1,3-dicaprin, a structured triglyceride, optimal conditions were determined to achieve high conversion and selectivity. mdpi.com The low miscibility between glycerol and triacylglycerides (TAGs) at lower temperatures is a significant barrier, making the optimization of these conditions crucial for an efficient enzymatic process. researchgate.net

Below is a table summarizing optimized conditions found in research for the synthesis of this compound analogues.

ProductEnzymeTemperature (°C)Reactant Molar RatioOther ConditionsReference
Mono- & DiacylglycerolsNovozym 43570Glycerol:Olive Oil (6:1)600 rpm stirring, 16 wt% Tween 65, 9.0 wt% Novozym 435 nih.gov
1,3-DicaprinLipozyme RM IMNot SpecifiedNot SpecifiedBiocatalyst added in two stages to minimize inhibition mdpi.com
MonoacylglycerolsNovozym 43540Glycerol:Oil (4.5:1)TB/oil ratio of 2.2:1, 15% (w/w) enzyme loading researchgate.net

Transesterification Pathways for this compound Analogues

Transesterification is a common and crucial organic reaction for converting one ester into another. masterorganicchemistry.com In the context of this compound analogues, this process typically involves the reaction of a triglyceride (a triester of glycerol and fatty acids) with an alcohol to produce fatty acid alkyl esters and glycerol. scielo.brmdpi.com This reaction is an equilibrium process, meaning it is reversible. scielo.br To achieve a high yield of the desired ester product, an excess of the alcohol is typically used to shift the equilibrium forward. scielo.br While the reaction can proceed by simply mixing the reactants, it is considerably accelerated by the presence of a catalyst, which can be a strong acid or a strong base. scielo.brmdpi.com

Mechanistic Understanding of Transesterification

In base-catalyzed transesterification , the alcohol is first deprotonated by the base to form a highly nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to form the fatty acid alkyl ester and a diglyceride anion, which is subsequently protonated. scielo.brmdpi.com

In acid-catalyzed transesterification , the reaction begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. masterorganicchemistry.comscielo.br This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This attack also results in a tetrahedral intermediate. Following a series of proton transfer steps, the glycerol molecule is eliminated, and the catalyst is regenerated, yielding the new ester. masterorganicchemistry.comscielo.br

Catalytic Approaches in Transesterification

Catalysts are essential for achieving practical rates in transesterification reactions for producing analogues of this compound, such as biodiesel. scielo.brmdpi.com The choice of catalyst depends on various factors, including the purity of the reactants, particularly the content of free fatty acids and water. researchgate.netscispace.com Both homogeneous and heterogeneous catalysts are used, falling into two main categories: acid catalysts and base catalysts. mdpi.commdpi.com

Acid-catalyzed transesterification is an important pathway, especially when dealing with feedstocks that have a high content of free fatty acids (FFAs). scispace.com Unlike base catalysts, acid catalysts can simultaneously catalyze both the transesterification of triglycerides and the esterification of FFAs. scispace.com

Base-catalyzed transesterification is the more commonly used industrial method due to its significantly faster reaction rates compared to acid catalysis. scielo.brmdpi.com This process typically uses alkaline metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) or alkoxides (like sodium methoxide) as catalysts. scielo.brresearchgate.netmdpi.com

The mechanism is initiated by the reaction of the base with the alcohol to form an alkoxide ion. scielo.br This alkoxide is a powerful nucleophile that attacks the carbonyl carbon of the triglyceride, forming a tetrahedral intermediate. scielo.br This intermediate then collapses, yielding an alkyl ester and a diglyceride anion. The anion then deprotonates the catalyst, regenerating the active species which can then participate in another catalytic cycle. scielo.br The same mechanism applies to the conversion of diglycerides and monoglycerides. scielo.br One major limitation of this method is its high sensitivity to water and free fatty acids in the feedstock, which can lead to soap formation and a reduction in catalyst efficiency and product yield. scispace.com

Enzymatic Transesterification

Enzymatic transesterification presents an environmentally favorable route for synthesizing this compound. This method utilizes lipases as biocatalysts to facilitate the reaction between glycerol and an acyl donor, such as a valeric acid ester (e.g., methyl valerate (B167501) or ethyl valerate). nih.govbiofueljournal.com The use of enzymes offers high selectivity and operates under milder conditions compared to conventional chemical catalysis, which often requires high temperatures and pressures. tubitak.gov.tr

Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), are commonly employed for this purpose. tubitak.gov.trresearchgate.net The transesterification process involves the sequential replacement of the hydroxyl groups on the glycerol backbone with valerate groups. nih.gov One of the key advantages of enzymatic synthesis is the potential to minimize by-product formation and simplify downstream purification processes. mdpi.com The reaction can be driven towards higher yields of this compound by removing the alcohol by-product (e.g., methanol (B129727) or ethanol) from the reaction medium. biofueljournal.com

Impact of Reaction Conditions on Conversion and Selectivity

The conversion of glycerol and the selectivity towards this compound are significantly influenced by various reaction conditions. nih.gov Both in chemical and enzymatic processes, parameters such as temperature, reactant molar ratio, and catalyst loading play a crucial role. mdpi.commdpi.com

In enzymatic transesterification, temperature affects both the reaction rate and the stability of the lipase. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. tubitak.gov.tr The molar ratio of the acyl donor to glycerol is another critical factor. A stoichiometric excess of the acyl donor is often used to shift the equilibrium towards the formation of the desired triglyceride. ccsenet.org

For catalytic chemical synthesis, temperature has a direct impact on glycerol conversion. For instance, in some catalytic systems, increasing the temperature can enhance glycerol conversion, but it may also affect product selectivity by promoting side reactions. mdpi.comresearchgate.net The choice of catalyst and its concentration are also paramount, as they determine not only the rate of reaction but also the distribution of mono-, di-, and trivalerate products. nih.gov The presence of by-products, such as water in esterification reactions, can negatively impact the equilibrium, and its removal is often necessary to achieve high conversions. ntnu.no

Below is a table summarizing the effect of various reaction conditions on glycerol conversion and product selectivity from different studies.

Catalyst/SystemReactantsKey Reaction ConditionEffect on ConversionEffect on SelectivityReference
Pt/WO3–Al2O3GlycerolIncreasing Tungsten ContentInitially increases, then decreasesInitially increases, then decreases for 1,3-Propanediol mdpi.com
Pt-ZSM-11GlycerolIncreasing TemperatureReaches a maximum then appears to decreaseIncreased selectivity to Lactic Acid nih.gov
CuAl catalystsGlycerolIncreasing Calcination Temperature (300-700°C)Increased from 47% to 55%93% selectivity to 1,2-Propanediol researchgate.net
Amberlyst 36Glycerol, Ethyl Acetate (B1210297)Azeotropic Reactive Distillation100% Glycerol Conversion49% to Triacetin (B1683017), 48% to Diacetin biofueljournal.com

Advanced Synthetic Process Technologies

To enhance the efficiency and economic viability of this compound production, advanced continuous process technologies are being explored and implemented. diva-portal.org These methods offer better control over reaction parameters, higher throughput, and improved safety compared to traditional batch processes. diva-portal.org

Continuous Esterification Routes

Continuous esterification processes provide a steady production stream and are more amenable to large-scale industrial manufacturing. diva-portal.org

Plug Flow Reactors (PFRs), also known as continuous tubular reactors, are well-suited for continuous esterification. uns.ac.id In a PFR, reactants are continuously fed into a tube, and the products are continuously removed. softinery.com This setup allows for excellent heat transfer and high volumetric unit conversion. uns.ac.id The lack of back-mixing in an ideal PFR can lead to more efficient use of the reactor volume compared to a continuous stirred-tank reactor (CSTR). softinery.com For the synthesis of this compound, a PFR can offer better control over reaction time and temperature gradients, which is crucial for maximizing selectivity. diva-portal.org A techno-economic analysis has shown that PFR-based production of trivalerate can be profitable. diva-portal.org

Reactive Distillation (RD) is an intensified process that combines chemical reaction and distillation in a single unit. ntnu.no For the esterification of glycerol to produce trivalerate, RD is particularly advantageous because it allows for the continuous removal of water, a by-product of the reaction. ijcea.org This removal shifts the reaction equilibrium towards the products, thereby increasing the conversion and selectivity of triacetin. ccsenet.org The use of a catalyst, such as Amberlyst-15, within the RD column can further enhance the reaction rate. ntnu.no Studies have demonstrated that RD can lead to high glycerol conversion and high purity of the desired triglyceride product. researchgate.net Economic analyses have indicated that RD processes can offer lower capital and operating costs compared to batch and PFR processes for trivalerate production. diva-portal.orgdiva-portal.org

Reactive-Extractive Distillation (RED) is a further advancement that integrates reaction, extraction, and distillation. researchgate.net This technology is particularly useful for complex separations, such as those involving azeotropes. polyu.edu.hk In the context of ester synthesis, an entrainer can be used to facilitate the removal of by-products like water or ethanol. biofueljournal.comntnu.no For instance, in the transesterification of glycerol, an entrainer can form an azeotrope with the alcohol by-product, enabling its efficient removal from the reaction zone. biofueljournal.com While specific literature on RED for this compound is limited, the principles are applicable. The process combines the benefits of RD with the enhanced separation capabilities of extractive distillation, potentially leading to even higher conversions and purities. researchgate.net

Reactive Distillation (RD)

Process Intensification Strategies

Process intensification in the synthesis of this compound aims to develop more efficient, sustainable, and economical manufacturing methods compared to traditional batch processes. researchgate.net These strategies focus on enhancing reaction rates, improving yields, and reducing energy consumption and waste generation through novel reactor designs and energy sources. researchgate.netvito.be Key strategies include continuous flow synthesis, ultrasound-assisted reactions, and microwave-assisted synthesis, often in combination with enzymatic catalysis.

Continuous Flow Synthesis

Continuous flow processing offers significant advantages over traditional batch production by providing better control over reaction parameters, improving heat and mass transfer, and enabling safer and more efficient scale-up. mdpi.comnih.gov

A techno-economic analysis comparing batch production of this compound with continuous processes like a Plug Flow Reactor (PFR) and Reactive Distillation (RD) highlights the potential benefits. diva-portal.org The study, conducted at a capacity of approximately 5 kton/year, demonstrated that continuous processes could offer higher profitability. diva-portal.org Reactive distillation, a process that combines chemical reaction and distillation in a single unit, was found to be particularly advantageous, providing the highest annual profit and the lowest capital and operating costs. diva-portal.orgdiva-portal.org

Table 1: Techno-Economic Comparison of this compound Production Processes

Process TypeAnnual Profit (M$)Relative Costs (Capital, Operating, etc.)Key Findings
Batch5.4HigherServes as the baseline for comparison. diva-portal.org
Plug Flow Reactor (PFR)5.78Lower than BatchOffers a moderate increase in profitability over batch processing. diva-portal.org
Reactive Distillation (RD)9.2LowestProvides the highest annual profit and lowest overall costs among the compared methods. diva-portal.org

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is an effective process intensification technique that enhances reaction rates primarily by improving mass transport through acoustic cavitation. uminho.pt In the context of this compound, ultrasound has been successfully applied in enzyme-catalyzed reactions.

One study investigated the synthesis of novel methotrexate-acylglycerol conjugates through the transesterification of this compound, among other triacylglycerols. uminho.ptuminho.pt The use of an ultrasonic bath significantly intensified the reaction catalyzed by immobilized Candida antarctica lipase B (CAL-B). uminho.pt The data showed a notable increase in the conversion yield compared to a conventional water bath under the same temperature and time conditions. uminho.pt The enhanced accessibility of the substrate to the enzyme's active site, facilitated by the higher mass transport generated by ultrasound, is the main reason for the improved yield. uminho.pt

Table 2: Effect of Ultrasound on Lipase-Assisted Synthesis with this compound

Reaction ConditionSubstrateCatalystYield (%)
Water Bath (40 °C, 30 min)This compoundImmobilized CAL-BNot available/Not effective uminho.pt
Ultrasonic Bath (30 min)This compoundImmobilized CAL-B64.1 ± 0.4 uminho.pt

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an innovative technology that uses microwave irradiation to heat reactions. mdpi.com This method can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional thermal heating. mdpi.com While specific research on microwave-assisted synthesis of this compound is limited, extensive studies on the analogous production of triacetin (glycerol triacetate) from glycerol demonstrate the potential of this technology. bcrec.idresearchgate.net

In the microwave-assisted esterification of glycerol with acetic acid, glycerol conversions of over 95% have been achieved in as little as 90 minutes. bcrec.idresearchgate.net The process allows reactions to proceed under milder conditions and offers a significant acceleration compared to conventional methods that require much longer reaction times. researchgate.netresearchgate.net The ability of microwaves to directly and efficiently heat the reaction mixture contributes to this intensification. mdpi.com The combination of microwave heating with continuous flow processes represents a further step in developing highly efficient synthesis protocols for glycerol esters. mdpi.com

Glycerol Trivalerate in Biological and Biomedical Research

Role as a Short-Chain Fatty Acid (SCFA) Delivery System

Glycerol (B35011) trivalerate serves as a prodrug, delivering valerate (B167501) to the gastrointestinal tract. This mechanism is crucial because direct oral administration of volatile SCFAs like valerate is challenging due to their unpleasant odor and rapid absorption in the upper gastrointestinal tract. tandfonline.com

Valerate Liberation via Lipase (B570770) Hydrolysis

Upon oral administration, glycerol trivalerate travels to the small intestine, where it is acted upon by lipases. tandfonline.com These enzymes, such as pancreatic lipase, catalyze the hydrolysis of the ester bonds in the triglyceride molecule. libretexts.orgaocs.orgnih.gov This enzymatic action releases glycerol and three molecules of valeric acid. researchgate.netui.ac.id The process of lipase hydrolysis involves a series of steps, beginning with the binding of the lipase to the oil-water interface of the lipid droplet. nih.govui.ac.id The enzyme then breaks down the triglyceride into diglycerides, monoglycerides, and finally free fatty acids and glycerol. ui.ac.id The released valerate is then available to exert its biological effects within the gut.

Mechanism of Action in Gut Microbiota Modulation

The liberated valerate plays a role in modulating the composition and function of the gut microbiota. acs.org Short-chain fatty acids are known to be key metabolites produced by the gut flora and are essential for maintaining gut health. researchgate.net An imbalance in the gut microbiota, often caused by factors like antibiotic therapy, can lead to a depletion of SCFAs, including valerate. nih.govnih.gov This depletion creates an environment conducive to the growth of pathogenic bacteria like C. difficile. nih.govnih.gov By reintroducing valerate, this compound helps to restore a healthier microbial balance. Studies have shown that valerate can selectively inhibit the growth of pathogenic bacteria while having minimal impact on beneficial commensal bacteria. nih.govcardiff.ac.ukresearchgate.net This selective pressure helps to reshape the gut microbial community, favoring the growth of beneficial microbes and suppressing pathogens.

Therapeutic Applications and Efficacy Studies

The primary therapeutic application of this compound that has been extensively studied is its use in combating Clostridioides difficile infection (CDI).

Inhibition of Clostridioides difficile Growth

Research has consistently demonstrated that this compound can effectively inhibit the growth of C. difficile. nih.govnih.govcardiff.ac.uk This inhibitory effect is directly attributed to the release of valerate in the gut. nih.govnih.gov

In vitro batch culture experiments have been conducted to assess the direct impact of valerate on the growth of various C. difficile ribotypes. These studies have shown that valerate can inhibit the vegetative growth of several different ribotypes, including 010, 012, and 027. cardiff.ac.uk The inhibitory concentrations were found to be in the millimolar range. cardiff.ac.uk For instance, one study found that valerate inhibited the growth of ribotype 010 at concentrations of ≥ 4 mM, and ribotypes 012 and 027 at concentrations of ≥ 2 mM. cardiff.ac.uk Notably, these concentrations of valerate had minimal to no adverse effects on the growth of common commensal gut bacteria, highlighting its selective activity. cardiff.ac.ukresearchgate.net

C. difficile RibotypeInhibitory Concentration of Valerate
010≥ 4 mM
012≥ 2 mM
027≥ 2 mM

The efficacy of this compound has also been demonstrated in animal models of CDI. In mouse models, oral administration of this compound has been shown to significantly reduce the burden of C. difficile. tandfonline.comnih.gov One study reported a 95% reduction in C. difficile total viable counts in the feces of mice treated with this compound compared to a control group. nih.govnih.gov These studies typically involve inducing a state of gut dysbiosis in mice with antibiotics, making them susceptible to CDI, and then treating them with this compound. nih.gov The results from these in vivo models provide strong evidence for the therapeutic potential of this compound in treating CDI by restoring valerate levels in the gut. nih.govtandfonline.com

Treatment GroupReduction in C. difficile TVCReference
This compound95% nih.govnih.gov
Control (PBS)0% nih.gov
Correlation with Fecal Microbiota Transplant (FMT) Outcomes

Fecal Microbiota Transplant (FMT) has demonstrated high efficacy in treating recurrent Clostridioides difficile infection (rCDI). nih.govnih.gov The success of this therapy is increasingly understood to be linked to the restoration of the gut microbiome's metabolic functions, including the production of short-chain fatty acids (SCFAs). nih.govfrontiersin.org Among these, valerate has emerged as a particularly significant metabolite in the context of FMT success for rCDI.

Studies have shown that patients with rCDI have depleted levels of stool valerate compared to healthy individuals. nih.gov Successful FMT in these patients leads to a rapid and sustained restoration of valerate to levels comparable to those found in healthy donors. nih.govnih.gov This restoration of valerate is strongly associated with the resolution of CDI. In a mouse model of CDI, the oral administration of valerate in the form of this compound resulted in a significant reduction in C. difficile counts in the stool. nih.govnih.gov Specifically, a 95% reduction in C. difficile total viable counts was observed in mice treated with this compound compared to a control group. nih.gov

Potential for Replacement of FMT with Refined Microbial Therapeutics

The success of FMT has paved the way for the development of more refined, standardized, and targeted microbial therapeutics. nih.govnews-medical.net These next-generation therapies aim to replicate the benefits of FMT while mitigating some of its drawbacks, such as the variability of donor stool and potential safety concerns. news-medical.netuspharmacist.com The identification of key metabolites like valerate, and the microorganisms responsible for their production, is a critical step in developing these refined treatments. nih.gov

This compound is a prime candidate for such a refined therapeutic approach. nih.gov The demonstrated efficacy of orally administered this compound in reducing C. difficile in animal models suggests that it could be used as a targeted therapy. nih.govnih.gov This could potentially be part of a "cocktail" of purified compounds or defined bacterial consortia that mimic the therapeutic effects of FMT. nih.gov The goal is to move beyond the transplantation of undefined fecal matter to the administration of specific, beneficial components. nih.govnih.gov

These refined therapeutics, often referred to as live biotherapeutic products (LBPs) or microbiota ecosystem therapeutics (METs), could offer a more consistent and regulated treatment option. news-medical.netuspharmacist.com For instance, a synthetic stool substitute, composed of a predefined mixture of microbes, has been explored as an alternative to traditional FMT. news-medical.net Similarly, therapies based on purified bacterial spores have shown promise. nih.govnih.gov The administration of compounds like this compound fits within this paradigm of offering a targeted, non-cellular therapeutic to restore gut homeostasis. nih.gov

Dietary Administration and Patient-Friendly Delivery Methods

A significant advantage of using a defined chemical compound like this compound is the potential for more patient-friendly delivery methods compared to traditional FMT procedures such as colonoscopy or enema. nih.govnih.gov this compound can be administered orally, which is a less invasive and more acceptable route for patients. nih.gov

In research settings, this compound has been successfully administered to mice via oral gavage. nih.govnih.gov There is also precedent for its inclusion as an additive in animal feed, highlighting its potential for dietary administration. nih.gov This opens the door for the development of oral formulations, such as capsules or incorporation into functional foods, for human use. oup.comnih.gov

The development of such delivery methods is a key area of research for improving patient adherence and accessibility to microbiome-targeted therapies. nih.gov For short-chain fatty acids and their precursors, various strategies are being explored, including encapsulation and the use of esterified forms like this compound to ensure targeted delivery to the large intestine. researchgate.net The ability to deliver the therapeutic benefits of microbial metabolites through a simple oral dose would represent a major advancement in the treatment of gut dysbiosis-related conditions. nih.gov

Enzymatic Substrate and Metabolic Pathways

This compound, as a triacylglycerol, serves as a substrate for lipases. researchgate.net Upon hydrolysis, it releases glycerol and three molecules of valeric acid (valerate), an odd-chain fatty acid. The metabolic fate of these components follows distinct pathways. Glycerol can enter the glyceroneogenesis or glycolysis pathways. wikipedia.orgnih.govnih.gov

The valerate molecules undergo β-oxidation, a process similar to that of even-chain fatty acids. nih.gov However, the final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govnarayanamedicalcollege.comaklectures.com

Fatty Acid Oxidation Studies

Studies using animal models, such as newborn pigs, have investigated the effects of dietary supplementation with medium-chain triglycerides, including this compound (referred to as TC5 in some studies), on fatty acid oxidation. nih.govncsu.edusciprofiles.com These studies often use a peroxisome proliferator-activated receptor alpha (PPARα) agonist like clofibrate (B1669205) to stimulate fatty acid oxidation. nih.govsciprofiles.comsemanticscholar.org

Interaction with Carnitine Status and PPARα

The metabolism of fatty acids is closely linked to carnitine status and the activity of PPARα. nih.gov Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov PPARα is a nuclear receptor that plays a key role in regulating the expression of genes involved in fatty acid metabolism. nih.govnih.gov

Research in newborn pigs has shown that while clofibrate, a PPARα agonist, increases carnitine concentrations in the liver and plasma, it does not have the same effect in the intestine. nih.govncsu.edu Supplementation with this compound in these studies did not significantly impact carnitine concentrations in the plasma or liver. nih.gov However, the stimulation of fatty acid oxidation by this compound in the presence of clofibrate points to a functional interaction with PPARα-mediated pathways. nih.govsciprofiles.com The propionyl-CoA generated from this compound is thought to contribute to this effect by serving as an anaplerotic substrate, replenishing intermediates of the citric acid cycle. nih.govdntb.gov.ua

Generation of Propionyl-CoA

A key feature of the metabolism of odd-chain fatty acids like valerate is the production of propionyl-CoA. nih.govsketchy.comwikipedia.org In the final step of β-oxidation of valerate, a three-carbon propionyl-CoA molecule and a two-carbon acetyl-CoA molecule are formed. narayanamedicalcollege.comaklectures.com

Propionyl-CoA is a versatile metabolic intermediate. sketchy.com It can be converted to succinyl-CoA, which can then enter the citric acid cycle to be oxidized for energy or used for gluconeogenesis, the synthesis of glucose. nih.govsketchy.com This makes odd-chain fatty acids, and by extension this compound, a source of glucogenic precursors. narayanamedicalcollege.comsketchy.com The generation of propionyl-CoA and its subsequent conversion to succinyl-CoA is a three-step enzymatic process. aklectures.com This metabolic capability distinguishes odd-chain fatty acids from even-chain fatty acids, which are solely ketogenic. sketchy.com

Applications and Performance in Materials Science and Engineering

Glycerol (B35011) Trivalerate as a Lubricant Base Stock

Glycerol trivalerate, also known as trivalerin, is a triester formed from the esterification of one molecule of glycerol with three molecules of valeric acid. As a member of the synthetic ester family of lubricants, it presents an interesting profile for use as a lubricant base stock. Its molecular structure, which combines the polyol backbone of glycerol with the fatty acid chains of valeric acid, suggests potential for high thermal stability and good lubricity, characteristic of ester-based lubricants. Research into triglycerides and other synthetic esters provides a foundation for evaluating its potential performance in various applications.

While direct and extensive tribological data specifically for this compound is limited in publicly available literature, its performance can be inferred from studies on closely related glycerol-based lubricants and other triesters. The tribological performance of a lubricant is a critical measure of its ability to reduce friction and control wear between interacting surfaces in relative motion.

Studies on glycerol-based lubricants consistently demonstrate significant friction-reducing capabilities. For instance, glycerol-based hydraulic fluids have been shown to exhibit lower coefficients of friction (COF) across various temperatures and loads compared to conventional mineral-based fluids. nih.gov In some tests, glycerol-based lubricants reduced the COF by 21–55% compared to mineral hydraulic fluid. nih.gov This superior friction performance is often attributed to the high polarity of the glycerol molecule and its esters, which promotes the formation of a strong, adsorbed protective film on metal surfaces. This film acts as a barrier, preventing direct asperity-to-asperity contact and thereby reducing both friction and adhesive wear.

Similarly, wear reduction is a significant advantage noted for glycerol-based lubricants. In comparative studies, glycerol hydraulic fluids resulted in wear volumes up to 90% lower than those observed with mineral hydraulic fluids. nih.gov The resulting wear scars on test surfaces are often thinner and less severe, indicating a more effective lubrication regime. nih.gov For this compound, the presence of three ester groups is expected to enhance this protective film-forming capability, leading to excellent anti-wear properties.

Micropitting is a form of surface fatigue failure that occurs in rolling-sliding contacts, such as those in gears and bearings, under thin-film lubrication conditions. It is characterized by the formation of very small surface pits, which can lead to a loss of component geometry and eventually progress to more severe failure modes like macropitting.

Research on glycerol-based lubricants in rolling-sliding contacts has shown complex micropitting behavior. Some studies indicate that while glycerol-based formulations can significantly reduce friction, this does not always correlate with a reduction in micropitting. diva-portal.org In some conditions, particularly when compared to fully formulated transmission oils, glycerol-based lubricants may even promote micropitting as the primary failure mode while reducing mild wear. fishersci.capcs-instruments.comresearchgate.net The progression of micropitting in the presence of glycerol-based lubricants can be faster once surface micro-cracks are initiated. diva-portal.org This behavior is influenced by factors such as the lubricant's viscosity, pressure-viscosity coefficient, and the presence of dissolved water. diva-portal.org The use of diamond-like carbon (DLC) coatings on steel surfaces has been shown to effectively reduce volume loss and mitigate micropitting progression when used with glycerol-based lubricants. diva-portal.org

The performance of a lubricant under a range of operating conditions is crucial for its practical application. Glycerol-based lubricants have been evaluated under various temperatures and loads, showing promising results. In one study, a glycerol-based hydraulic fluid demonstrated lower coefficients of friction than a mineral-based fluid at temperatures of -20°C, 0°C, and 40°C and under loads of 25 N and 50 N. nih.gov

However, the response to changing conditions can be complex. For some glycerol-water-based lubricants, the coefficient of friction was observed to increase significantly with a higher load (e.g., a 23% increase when load shifted from 25 N to 50 N). tribologia.eu Temperature also plays a key role; the lowest COF for a glycerol fluid was recorded at 40°C, although wear was higher compared to lower temperatures. nih.gov Conversely, at 0°C and -20°C, the same fluid provided superior wear protection with reductions up to 90% compared to its mineral oil counterpart, despite having a higher COF than at 40°C. nih.gov This indicates a trade-off between friction and wear protection at different temperature regimes, which is critical for formulation and application design.

The performance of a lubricant is intrinsically linked to its molecular structure. For glycerol tri-esters, including this compound, several structural features dictate their key properties.

Ester Group Polarity : The ester functional groups (-COO-) are polar. This polarity leads to strong intermolecular attractions and a high affinity for metal surfaces. This allows the molecules to form a dense, durable adsorbed layer that provides excellent boundary lubrication, reducing wear and friction. nih.gov

Chain Length : The length of the fatty acid chains (in this case, the C5 valeric acid chains) influences several properties. Generally, increasing the chain length in an ester series increases the kinematic viscosity and viscosity index (VI). wikipedia.org A higher VI indicates that the lubricant's viscosity changes less with temperature, which is a desirable characteristic. wikipedia.org

Branching : The structure of the acid chain (linear vs. branched) also has a significant impact. Branching in the ester side chains can disrupt molecular packing, which typically lowers the pour point—the lowest temperature at which the oil will flow. This is a crucial property for low-temperature applications.

Absence of Unsaturation : this compound is derived from valeric acid, a saturated fatty acid. This lack of carbon-carbon double bonds in its structure imparts high oxidative stability. Lubricants with unsaturated bonds are more susceptible to oxidation, which leads to lubricant degradation, formation of sludge and varnish, and an increase in viscosity. wikipedia.org

Glycerol tri-esters can be synthesized to have a wide range of viscosities, high VI (often >80), and low pour points, making them versatile base stocks. sigmaaldrich.comnih.gov For example, a C9 tri-ester of glycerol was found to have a kinematic viscosity at 100°C of 3.84 cSt and a high VI of 124, demonstrating the unique properties achievable with this class of compounds. sigmaaldrich.comnih.gov

The selection of a lubricant base stock depends on its performance relative to established options like mineral oils and vegetable oils such as rapeseed oil.

Comparison with Mineral Oil: Mineral oils are the most common lubricants due to their low cost and wide availability. nih.gov However, glycerol-based esters like trivalerate offer several performance advantages. Studies directly comparing glycerol-based fluids to mineral oils have consistently shown that the former provide significantly lower friction and wear. nih.govsciencing.com For example, glycerol has been reported to have up to five times lower friction than mineral oil. fishersci.no This is largely due to the polarity of esters, which provides superior film-forming capabilities compared to the non-polar hydrocarbon molecules that constitute mineral oil. micro-lube.com Synthetic esters generally have a higher viscosity index, better thermal and oxidative stability, and lower volatility than mineral oils. thegoodscentscompany.com

PropertyThis compound (Inferred) / Glycerol-Based LubricantsMineral-Based Lubricants
Friction ReductionExcellent; COF reductions of 21-55% reported for glycerol fluids vs. mineral oil. nih.govStandard performance; higher COF under boundary lubrication. tribologia.eu
Wear ProtectionExcellent; wear volume reductions up to 90% reported. nih.govStandard; more significant wear scars often observed. nih.gov
Viscosity Index (VI)High; less change in viscosity with temperature. sigmaaldrich.comnih.govLower; more significant viscosity change with temperature. nih.gov
Oxidative StabilityHigh (due to saturated structure).Variable, generally lower than saturated synthetic esters. thegoodscentscompany.com
BiodegradabilityInherently high.Low. sciencing.com

Comparison with Rapeseed Oil: Rapeseed oil is a common biolubricant (vegetable oil) known for its good lubricity and biodegradability. chem960.com Like this compound, its lubricating properties stem from its triglyceride structure. wordpress.com However, natural rapeseed oil contains a significant amount of unsaturated fatty acids (like oleic and linoleic acid), which makes it prone to oxidation, limiting its use at high temperatures. fishersci.ca this compound, being a saturated ester, would offer superior oxidative and thermal stability. In terms of lubricity, some studies have found glycerol to exhibit three times lower friction than rapeseed oil. fishersci.no While rapeseed oil offers good anti-wear properties, it can be outperformed by glycerol-based fluids under certain conditions, particularly at lower loads. tribologia.eu

PropertyThis compoundRapeseed Oil
StructureSynthetic tri-ester with saturated C5 chains.Natural tri-ester with mixed long-chain (C16-C22) fatty acids, including unsaturated ones. wordpress.com
Oxidative StabilityHigh (saturated).Lower (contains unsaturated fatty acids). fishersci.ca
Friction ReductionExpected to be very good; glycerol shows lower friction than rapeseed oil. fishersci.noGood, but can be higher than glycerol-based fluids. tribologia.eufishersci.no
Low-Temperature PerformanceGood; can be designed for low pour points.Poor; tends to solidify at low temperatures. fishersci.ca
Micropitting Behavior

Sustainability and Environmental Aspects of Glycerol-Based Lubricants

The increasing global focus on environmental sustainability has propelled the development of eco-friendly industrial fluids, with glycerol-based lubricants emerging as a promising alternative to traditional petroleum-based products. santiemidwest.comnoahchemicals.com These lubricants are frequently derived from renewable resources like vegetable oils and animal fats, which presents a more sustainable long-term option compared to lubricants based on non-renewable fossil fuels. santiemidwest.commachinerylubrication.compropulsiontechjournal.com A significant environmental advantage of glycerol-based lubricants is their enhanced biodegradability. santiemidwest.comsclubricants.com Unlike conventional mineral oils, which can persist in the environment and cause contamination of soil and water, biodegradable lubricants are broken down into natural components by microorganisms. santiemidwest.commachinerylubrication.com Studies have shown that vegetable oils can biodegrade by more than 70% in 28 days, compared to 15-35% for petroleum oils. machinerylubrication.com This rapid degradation minimizes the risk of pollution and harm to wildlife and ecosystems in case of accidental spills or leaks. santiemidwest.compropulsiontechjournal.com

From a life cycle perspective, glycerol-based lubricants demonstrate a substantially lower environmental impact than their mineral oil counterparts. A comprehensive life cycle assessment (LCA) revealed that a pure glycerol lubricant had an environmental impact that was approximately 96.5% lower than a mineral-based group II base oil and 40.6% lower than a vegetable-based rapeseed refined oil across various categories, including global warming potential, resource scarcity, and toxicity. diva-portal.org The use of crude glycerol, a major byproduct of the biodiesel industry, further enhances the sustainability profile by valorizing a waste stream, although the environmental impact can be influenced by the purification methods employed. noahchemicals.comrsc.orgrsc.orgessfeed.com

In addition to their environmental benefits, glycerol-based lubricants often exhibit excellent performance characteristics. santiemidwest.com They can possess high lubricity, a high viscosity index, and high flash points. propulsiontechjournal.comsclubricants.commachinerylubrication.com For instance, tribological testing has shown that glycerol hydraulic lubricants can maintain friction coefficients that are 20% lower than those of a reference mineral-based lubricant, contributing to improved energy efficiency and reduced greenhouse gas emissions by minimizing mechanical losses. diva-portal.orgdiva-portal.org The lower toxicity of these lubricants also contributes to improved workplace safety. machinerylubrication.compropulsiontechjournal.com

This compound as a Polymer Additive

This compound, a triester of glycerol, is part of a broader class of glycerol esters utilized as effective additives in polymer systems. google.comgoogle.com These bio-based compounds, derived from renewable glycerol, are gaining attention as non-phthalate plasticizers for a variety of polymers, including poly(vinyl chloride) (PVC). acs.orgresearchgate.netgoogle.com Glycerol esters are noted for their compatibility with polymer matrices and their ability to modify the physical and mechanical properties of the final material. google.comgoogle.com Their role is particularly crucial in enhancing the flexibility and processability of inherently rigid polymers. acs.orgresearchgate.net

Plasticizing Effects on Polymer Systems

Plasticizers are additives that increase the flexibility, or plasticity, of a material. This compound and related glycerol esters function as external plasticizers, which are low-molecular-weight molecules that position themselves between polymer chains. mdpi.com This action increases the intermolecular spacing, or free volume, and reduces the intensity of the intermolecular forces between the polymer chains, such as hydrogen bonds. scielo.brmyfoodresearch.com By disrupting the rigid polymer network, the plasticizer molecules allow the polymer chains greater mobility, which imparts flexibility to the material. mdpi.comscielo.br The effectiveness of a plasticizer is often related to its chemical structure, molecular weight, and compatibility with the polymer matrix. mdpi.comresearchgate.net Glycerol, for instance, is a common and effective plasticizer for starch-based films due to its high plasticizing capacity and thermal stability at processing temperatures. scielo.br

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. cuni.cz The glass transition temperature is the point at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. cuni.cz The introduction of a plasticizer like a glycerol ester increases the mobility of the polymer chains, which means less thermal energy is required to transition from the glassy to the rubbery state. scielo.brkharagpurcollege.ac.in

Numerous studies have demonstrated this effect. For example, the addition of glycerol to various biopolymer films, such as those made from starch or alginate, leads to a significant decrease in Tg. mdpi.comconicet.gov.arresearchgate.net In one study, the Tg of an unplasticized alginate polymer was 110°C, which dropped to about 60°C after being plasticized with glycerol. mdpi.com Another study on alginate films showed that adding 45% and 50% by weight of glycerol resulted in a 30°C decrease in Tg, from 120°C to 90°C. mdpi.com However, the effect is concentration-dependent, and a certain threshold of plasticizer may be needed to observe a significant drop in Tg. conicet.gov.ar It is also noteworthy that in some systems, such as poly(butylene adipate-co-terephthalate) (PBAT) blended with glycerol tristearate (a solid triglyceride), the change in Tg can be negligible, indicating that the plasticizing effect is highly dependent on the specific polymer-additive pairing. nih.gov

Table 1: Effect of Glycerol on the Glass Transition Temperature (Tg) of Various Polymers

Polymer SystemPlasticizer Concentration (% wt)Initial Tg (°C)Final Tg (°C)Reference
AlginateNot specified110~60 mdpi.com
Alginate45%12090 mdpi.com
Alginate50%12090 mdpi.com
Cassava Starch>15%52.77Decreased conicet.gov.ar

Beyond affecting the amorphous regions of a polymer, plasticizers like this compound can also influence the crystalline domains. The melting temperature (Tm) is the temperature at which crystalline structures within a polymer break down and the material transitions to a liquid state. kharagpurcollege.ac.in The addition of a plasticizer can lower the Tm by reducing the energy required to melt the crystals. kharagpurcollege.ac.inresearchgate.net

Impact on Glass Transition Temperature

Effects on Mechanical Properties of Polymer Films

The addition of glycerol-based plasticizers has a pronounced effect on the mechanical properties of polymer films, typically leading to a trade-off between strength and flexibility. The plasticizing effect reduces the intermolecular forces between polymer chains, which generally results in a lower tensile strength (the maximum stress a material can withstand before breaking) and Young's modulus (a measure of stiffness). myfoodresearch.comjresm.orgnih.gov

Conversely, the increased mobility of the polymer chains leads to a higher elongation at break, meaning the film can stretch more before rupturing, indicating increased flexibility and ductility. mdpi.commyfoodresearch.comnih.govacta-agrophysica.org

Tensile Strength: In films made from poly(vinyl alcohol) and casein, the tensile strength decreased from 38 MPa with no plasticizer to around 30 MPa with the addition of 10-15% glycerol. jresm.org Similarly, for arrowroot starch films, tensile strength dropped from 9.34 MPa to 1.95 MPa as glycerol concentration increased. nih.govresearchgate.net

Elongation at Break: For the same arrowroot starch films, elongation at break was enhanced significantly, from 2.41% to 57.33%, with increasing glycerol content. nih.govresearchgate.net Pectin-based films also showed increased elongation at break with higher glycerol content. acta-agrophysica.org

This relationship is a classic outcome of plasticization. jresm.orgacta-agrophysica.org However, the concentration of the plasticizer is a critical factor. While optimal amounts enhance flexibility, excessive concentrations can sometimes negatively impact mechanical resistance by overly disrupting the polymer network. myfoodresearch.comnih.gov

Table 2: Influence of Glycerol on Mechanical Properties of Various Polymer Films

Polymer FilmGlycerol ConcentrationTensile Strength (MPa)Elongation at Break (%)Reference
Arrowroot Starch0%9.342.41 nih.govresearchgate.net
Arrowroot Starch45%1.9557.33 nih.govresearchgate.net
PVA/Casein0%38Not specified jresm.org
PVA/Casein15%~30~33% increase jresm.org
Chicken Skin Gelatin-Tapioca Starch0%Highest value (brittle)Lowest value myfoodresearch.com
Chicken Skin Gelatin-Tapioca Starch40%1.348Highest value myfoodresearch.com

Role in Polymer Processability

This compound and other glycerol esters play a significant role in improving the processability of polymers. google.comscielo.brpishrochem.com During processing techniques like extrusion and injection molding, high melt viscosity and friction between polymer chains can be problematic. pishrochem.com Plasticizers reduce these intermolecular and internal friction forces, lowering the melt viscosity of the polymer. google.comcuni.cz

This lubricating effect allows the material to flow more easily through processing equipment at lower temperatures, which can reduce energy consumption and minimize thermal degradation of the polymer. scielo.brpishrochem.com For example, glycerol is essential for producing thermoplastic starch, as it allows the starch to melt and flow at temperatures between 90°C and 180°C under shear stress. scielo.br In plastisol compositions, glycerol esters have been shown to decrease the viscosity by 70-80% compared to traditional phthalate (B1215562) plasticizers. google.com Furthermore, in natural rubber composites, glycerol used as a processing oil resulted in shorter cure times and a higher cure rate index compared to conventional mineral oils. nih.gov This enhancement of flow and reduction in processing demands makes glycerol esters valuable additives for cost-effective and efficient manufacturing of polymer products. pishrochem.com

Environmental and Biodegradability Considerations

The environmental profile of this compound, like other polyol esters, is a significant aspect of its use in various applications. While specific, comprehensive studies on the biodegradability of this compound are not widely available in public literature , its chemical structure provides strong indications of its likely environmental fate.

Glycerol, the backbone of the molecule, is known to be readily and rapidly biodegradable in aquatic environments oecd.orgeuropa.eu. Studies using activated sludge have shown that glycerol can be almost completely degraded within 24 hours europa.eu. The ester linkages that connect the valeric acid chains to the glycerol backbone are susceptible to hydrolytic cleavage, a common mechanism in the biodegradation of ester-based polymers nih.gov. This suggests that microorganisms can break down the molecule into its constituent parts: glycerol and valeric acid, which can then enter natural metabolic pathways.

Polyol esters in general are recognized for their potential biodegradability, which makes them a more sustainable alternative to traditional hydrocarbon-based lubricants and plasticizers diva-portal.org. The shift towards using such bio-based and biodegradable materials is driven by the desire to reduce the long-term environmental impact of industrial chemicals diva-portal.orgspiganord.com. While a safety data sheet for this compound notes no known or expected ecological damage with normal use, it also specifies a lack of comprehensive data on persistence and degradability larodan.com. Therefore, while this compound is anticipated to be biodegradable based on the properties of glycerol and ester bonds, further empirical studies are required for a definitive assessment.

Comparison with Other Glycerol-Based Additives (e.g., Glycerol Triacetate, Tributyrate)

This compound belongs to a family of glycerol triesters, which includes compounds like glycerol triacetate (triacetin) and glycerol tributyrate. These molecules share the same glycerol backbone but differ in the length of their attached carboxylic acid chains. This structural difference influences their physical properties and applications.

Glycerol triacetate, the triester of glycerol and acetic acid, is a well-studied compound used as a fuel additive, a plasticizer, and in food and pharmaceutical applications google.comresearchgate.nethimedialabs.com. As a fuel additive, it can be produced from the surplus glycerol from biodiesel manufacturing and blended with biodiesel to improve its properties at low temperatures researchgate.netgoogle.com. Similarly, glycerol tributyrate and this compound are explored for their potential roles as plasticizers, solvents, and as substrates in enzymatic research google.comresearchgate.net. The increasing length of the alkyl chain from acetate (B1210297) to valerate (B167501) generally leads to a higher molecular weight, a decrease in water solubility, and changes in properties like viscosity and boiling point.

Interactive Table: Comparison of Glycerol Triesters

Feature This compound Glycerol Triacetate (Triacetin) Glycerol Tributyrate
PubChem CID 69287 7579 7939
Molecular Formula C18H32O6 C9H14O6 C15H26O6
Molecular Weight 344.44 g/mol 218.20 g/mol 302.36 g/mol
Primary Chain Valerate (C5) Acetate (C2) Butyrate (C4)
Key Applications Enzymatic substrate, coalescing agent, potential pharmaceutical intermediate, potential fuel additive. researchgate.net Fuel additive (especially for biodiesel), plasticizer, food additive, solvent. researchgate.netgoogle.com Generally used in chemical synthesis and research.
Physical State (STP) Clear, viscous liquid Colorless, viscous, odorless liquid himedialabs.com Liquid

Fuel Additive Potential of Glycerol Derivatives (Analogues)

The massive increase in biodiesel production has led to a significant surplus of crude glycerol, its main byproduct nih.govrsc.org. This has driven extensive research into "glycerol valorization," which aims to convert this low-cost byproduct into valuable chemicals researchgate.netdoi.orgcam.ac.uk. One of the most promising valorization pathways is the transformation of glycerol into oxygenated fuel additives for blending with gasoline, diesel, and biodiesel doi.orgresearchgate.netnih.gov. These additives, which include glycerol esters (like trivalerate), ethers, and acetals, can improve fuel properties and combustion, potentially reducing harmful emissions and enhancing the sustainability of the biodiesel industry researchgate.netresearchgate.net.

Impact on Engine Performance and Emissions

Glycerol-derived additives, as oxygenated compounds, can significantly influence engine performance and exhaust emissions. The presence of oxygen in the fuel molecule promotes more complete combustion, which can lead to a reduction in particulate matter (PM) and soot emissions rsc.orgnih.gov.

Research on various glycerol derivatives has demonstrated these effects:

Particulate Matter (PM): Studies on glycerol tert-butyl ethers (GTBE) blended with diesel have shown PM reductions of up to 70% at medium to high engine loads. nih.gov

Nitrogen Oxides (NOx): The impact on NOx emissions is mixed. Some studies report slight decreases in NOx, while others show a slight increase, depending on the specific additive and engine operating conditions. nih.govdergipark.org.tr

Carbon Monoxide (CO) and Hydrocarbons (HC): At lower engine loads, some glycerol-based additives have been found to increase CO and total hydrocarbon (THC) emissions. nih.gov This can be attributed to the lower cetane number of the additives, which may affect combustion efficiency under these conditions. nih.gov However, other studies using different derivatives, such as fatty acid formal glycerol ester (FAGE), reported significant reductions in HC and CO emissions when the engine was operated under warm conditions. repec.org

Interactive Table: Emission Impact of Glycerol-Based Fuel Additives (Analogues)

Additive Type Base Fuel Key Emission Findings Source
Glycerol tert-butyl ethers (GTBE) Diesel Up to 70% reduction in PM at medium-high loads; increase in CO and THC at low loads. nih.gov
Glycerol tert-butyl ethers (GTBE) Diesel-Biodiesel Blend Reduced HC and NOx emissions compared to diesel, but increased CO emissions. dergipark.org.tr
Fatty Acid Formal Glycerol Ester (FAGE) Diesel Significant reduction in HC, CO, and particle emissions under warm start conditions; increase under cold start. repec.org
Glycerol Carbonate (GC) (Potential Additive) Predicted to significantly reduce particulate emissions due to its decomposition pathway. rsc.org

Blending with Biodiesel and Diesel Fuels

Glycerol derivatives are blended with conventional and biofuels to serve several purposes. The process involves combining the additive with the base fuel, typically at a refinery or loading terminal, to create a final product with desired properties isoilmeter.it.

Blending with Biodiesel: A significant application is as a cold-flow improver for biodiesel. nih.gov Biodiesel can solidify or form wax crystals at low temperatures, limiting its use in colder climates. Additives like glycerol acetals and ethers have been shown to lower the cloud point and pour point of biodiesel, improving its winter performance. nih.govresearchgate.net For example, adding a mixture of glycerol ethyl ethers at a concentration of 0.5-1.0 vol% was found to reduce the pour point of soybean biodiesel by 5°C. nih.gov

Blending with Diesel: When blended with conventional diesel fuel, the primary role of glycerol-derived additives is to act as an oxygenate. nih.gov The added oxygen content helps to reduce soot and PM emissions, which is a major challenge for diesel engines. Blends can range from a few percent up to 20% by volume, depending on the additive and the specific performance target. google.comnih.govrepec.org

Strategies for Glycerol Valorization into Fuel Additives

The conversion of raw glycerol into effective fuel additives is achieved through several key chemical strategies that reintroduce it into the fuel life cycle. researchgate.net These processes aim to modify glycerol's structure to make it compatible with hydrocarbon fuels.

The main valorization routes include:

Esterification: This involves reacting glycerol with carboxylic acids to produce glycerol esters. doi.org The production of this compound is a direct example of this pathway, reacting glycerol with valeric acid. researchgate.net Another common process is the acetylation of glycerol to produce mono-, di-, and triacetin (B1683017), which are valuable fuel additives. researchgate.net

Etherification: This process reacts glycerol with alcohols or olefins, such as isobutylene, to create glycerol ethers (e.g., GTBE). nih.govresearchgate.net These ethers are highly valued as fuel additives for both diesel and gasoline due to their favorable blending properties and positive impact on emissions. researchgate.net

Acetalization/Ketalization: This pathway involves reacting glycerol with an aldehyde or a ketone (like acetone) in the presence of an acid catalyst to form acetals or ketals. doi.org Solketal, produced from glycerol and acetone, is a prominent example and is noted for its potential to improve fuel octane (B31449) numbers, reduce gum formation, and decrease particle emissions. cam.ac.ukmdpi.com

These strategies represent a critical component of a circular economy model for the biodiesel industry, turning a potential waste stream into a valuable, performance-enhancing product. researchgate.netmdpi.com

Analytical Chemistry and Characterization of Glycerol Trivalerate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for elucidating the molecular structure of glycerol (B35011) trivalerate (also known as trivalerin). Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a non-destructive means to identify functional groups and map the chemical environment of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in glycerol trivalerate. The synthesis of trivalerin from glycerol and valeric acid can be monitored using this technique, confirming the formation of the ester linkages. researchgate.netresearchgate.net The FT-IR spectrum of this compound is defined by several key absorption bands that correspond to specific molecular vibrations.

The most prominent feature is the strong absorption peak arising from the carbonyl (C=O) group of the ester, which is a defining characteristic of triacylglycerols. Additionally, the spectrum displays bands corresponding to the stretching and bending vibrations of the hydrocarbon chains.

A summary of the principal FT-IR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1740-1750C=O StretchEster Carbonyl
~2850-2960C-H StretchAlkyl (CH₂, CH₃)
~1160-1250C-O StretchEster Linkage
~1465C-H BendMethylene (B1212753) (CH₂) Scissoring
~1375C-H BendMethyl (CH₃) Bending

This table presents typical wavenumber ranges for the functional groups found in this compound based on standard infrared spectroscopy correlation charts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides a detailed structural map of this compound by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). mdpi.com

¹H-NMR Spectroscopy In the proton NMR spectrum of this compound, distinct signals correspond to the protons on the glycerol backbone and those on the three valerate (B167501) side chains. The integration of these signals confirms the ratio of protons, consistent with the molecule's structure.

Glycerol Backbone Protons: The five protons of the glycerol moiety typically appear in a complex pattern in the downfield region (δ 4.0-5.5 ppm) due to the deshielding effect of the adjacent ester oxygen atoms. The central proton (CH) is generally the most downfield, appearing as a multiplet, while the four methylene protons (CH₂) also form multiplets.

Valerate Chain Protons: The protons of the fatty acid chains show characteristic signals in the upfield region (δ 0.8-2.5 ppm). The terminal methyl (CH₃) group protons appear as a triplet around δ 0.9 ppm, while the methylene (CH₂) groups adjacent to the carbonyl and along the chain appear as distinct multiplets.

¹³C-NMR Spectroscopy The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule.

Carbonyl Carbons: The three ester carbonyl carbons are the most downfield, typically appearing around δ 172-174 ppm.

Glycerol Backbone Carbons: The carbons of the glycerol backbone resonate in the δ 60-75 ppm range.

Valerate Chain Carbons: The aliphatic carbons of the valerate chains appear in the upfield region of the spectrum (δ 13-35 ppm).

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reactants, byproducts, or other lipids in a mixture, as well as for its quantification. The choice of method depends on the sample matrix and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like triacylglycerols. nih.gov this compound, with a molecular weight of 344.44 g/mol , can be analyzed by GC, often using a high-temperature capillary column with a non-polar or medium-polarity stationary phase. scbt.comsigmaaldrich.comsigmaaldrich.com

A flame ionization detector (FID) is commonly employed for detection due to its excellent sensitivity to hydrocarbons. The analysis of triglycerides by GC typically involves programming the temperature of the column oven to ensure the elution of higher molecular weight compounds within a reasonable timeframe. nih.gov Purity assessments, such as the ≥98.0% or ≥99.0% purity specified by commercial suppliers, are frequently determined using GC. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the analysis of triacylglycerols, as it does not require the analyte to be volatile. utb.czutb.cz For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Stationary Phase: A C18 (octadecylsilane) column is typically used, which separates lipids based on their hydrophobicity.

Mobile Phase: A mixture of a non-polar organic solvent (like acetonitrile (B52724) or methanol) and water is often used. A gradient elution, where the solvent composition is changed over time, is typically required to separate different lipid classes effectively.

Detection: Since triacylglycerols lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred for its universal response to non-volatile analytes. A Refractive Index (RI) detector can also be used, although it is less sensitive and incompatible with gradient elution. utb.cz

Advanced Chromatographic Systems (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in faster analysis times and improved resolution. google.com

For the analysis of complex lipid mixtures containing this compound, UHPLC can significantly reduce run times from over an hour to just a few minutes while enhancing the separation efficiency between similar triacylglycerol species. When coupled with mass spectrometry (UHPLC-MS/MS), this technique provides unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of this compound even in highly complex matrices. google.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of this compound, providing invaluable data on its molecular weight and structure. It is also instrumental in quantifying the compound in various matrices.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of this compound with high accuracy. For instance, liquid chromatography-mass spectrometry (LC-MS) analysis has been used to identify this compound, with a reported m/z value of 344.2541. researchgate.net This level of precision is critical for distinguishing between compounds with similar nominal masses.

Ionization Techniques

The choice of ionization technique is pivotal in mass spectrometry and depends on the nature of the analyte and the desired information. For this compound, several ionization methods are applicable:

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile molecules like triglycerides. It is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures.

Electron Ionization (EI): This hard ionization technique results in extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint for structural elucidation.

Chemical Ionization (CI): A softer ionization method than EI, which produces less fragmentation and often a more prominent molecular ion peak, aiding in the determination of the molecular weight.

Negative Chemical Ionization (NCI): This technique can be particularly sensitive for certain compounds and can provide complementary information to positive ion modes.

Direct Analysis in Real Time (DART): A rapid, direct analysis method that requires minimal sample preparation, making it suitable for high-throughput screening.

In practice, techniques like reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) in both positive and negative ionization modes are employed for the analysis of metabolites, including triglycerides. nih.gov

Chemical Fingerprinting and Metabolomics Approaches

Chemical fingerprinting and metabolomics have emerged as powerful tools for the comprehensive analysis of complex biological and chemical systems. In the context of this compound, these approaches can be used to:

Identify and Quantify Metabolites: Untargeted UPLC-MS-based analysis can be used to assess chemical transformations in a sample. mdpi.com For instance, in a study on bioconversion, this compound was identified as a glyceride in the extracts. mdpi.comresearchgate.net

Monitor Changes in Metabolite Profiles: In a study investigating sow colostrum, targeted metabolomics analyses, including RP-HPLC-MS/MS and anion-exchange chromatography-high resolution mass spectrometry, were used to identify and quantify 125 metabolites. nih.gov this compound was used as an internal standard in the gas chromatography method for fatty acid analysis in this study. nih.gov

Understand Metabolic Pathways: By analyzing the changes in the levels of this compound and related metabolites, researchers can gain insights into metabolic pathways and the effects of various treatments or conditions. researchgate.net

Purity Assessment and Quality Control

Ensuring the purity and quality of this compound is paramount for its use in research and potential applications. Several analytical methods are employed for this purpose:

Gas Chromatography (GC): A widely used technique for assessing the purity of volatile and thermally stable compounds. A purity of ≥98.0% for this compound can be determined by GC. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used to assess purity by detecting and quantifying impurities. The conformation of the glycerol moiety in triglycerides has been studied using ¹H and ¹³C NMR. ias.ac.in

Mass Spectrometry (MS): As mentioned earlier, MS can be used to confirm the identity and molecular weight of this compound and to detect any impurities.

The combination of these techniques provides a robust framework for the quality control of this compound, ensuring its identity, purity, and consistency.

Mechanistic and Kinetic Studies

Reaction Kinetics of Glycerol (B35011) Trivalerate Synthesis.ntnu.noresearchgate.netaidic.it

The synthesis of glycerol trivalerate, an ester with significant applications, is typically achieved through the esterification of glycerol with valeric acid. researchgate.net The kinetics of this reaction are crucial for optimizing reaction conditions and reactor design.

The synthesis of this compound from glycerol and valeric acid has been studied using heterogeneous catalysts, such as sulfated iron oxide. researchgate.net In one such study, the reaction kinetics were investigated, and the rate constants were determined at various temperatures. researchgate.net This allowed for the calculation of the activation energy, a key parameter that describes the temperature sensitivity of the reaction rate.

A study on the esterification of glycerol with valeric acid over a sulfated iron oxide catalyst reported an activation energy of 26.7 kJ/mol. researchgate.net The forward rate constants for the formation of trivalerate were found to increase with temperature. diva-portal.org It is important to note that the reaction to form this compound is reversible, and thus both forward and reverse reaction kinetics are relevant for a complete understanding. diva-portal.org

Another study focusing on the acetylation of glycerol with acetic acid catalyzed by sulfuric acid provides a point of comparison. ccsenet.org While not specific to trivalerate, it highlights that increasing temperature generally increases the selectivity towards the tri-substituted ester, triacetin (B1683017), up to a point where the acid begins to evaporate. ccsenet.org This suggests that temperature control is a critical factor in maximizing the yield of the desired triglyceride.

The following table summarizes the forward rate constants for this compound synthesis at different temperatures as reported in a study by Kaur et al. (2017), which was used as a reference for a techno-economic analysis. diva-portal.org

Table 1: Forward Rate Constants for this compound Synthesis

Temperature (K) Forward Rate Constant (k_f) [L² g⁻¹ mol⁻¹ h⁻¹]
388.15 0.0068
415.65 0.00179
453.15 0.257

Data from Kaur et al. (2017) as cited in a 2024 techno-economic analysis. diva-portal.org

To describe the reaction kinetics of this compound synthesis, researchers often employ kinetic models. One such model is the pseudohomogeneous model, which simplifies the complex heterogeneous catalytic system into a single phase for modeling purposes. researchgate.net This approach is particularly useful when the external and internal diffusion limitations are negligible.

In the case of glycerol esterification with valeric acid over sulfated iron oxide, a pseudohomogeneous model was successfully used to estimate the rate constants and activation energy. researchgate.net This model assumes that the reaction rate is primarily dependent on the concentrations of the reactants and the temperature, and it provides a good fit for the experimental data.

Other kinetic models, such as the Langmuir-Hinshelwood and Eley-Rideal models, have been applied to similar glycerol esterification reactions. researchgate.net For instance, in the synthesis of glycerol monooleate, a pseudo first-order reaction equation was used to estimate the reaction kinetics. The choice of model depends on the specific reaction mechanism and the assumptions made about the rate-determining step. For the synthesis of methyl nonanoate, an Eley-Rideal model was employed, where the reaction is controlled by the adsorption of one reactant onto the catalyst surface. researchgate.net

Determination of Rate Constants and Activation Energy

Mechanistic Investigations of Esterification and Transesterification.rsc.orgump.ac.idammoniaknowhow.comresearchgate.net

Understanding the reaction mechanism is fundamental to controlling the product distribution and improving the efficiency of this compound synthesis. Both esterification of glycerol with valeric acid and transesterification of a triglyceride with valeric acid can lead to the formation of this compound.

The esterification of glycerol, a triol, with a carboxylic acid like valeric acid proceeds in a stepwise manner, leading to the formation of monovalerate, divalerate, and finally trivalerate. The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol (glycerol). mdpi.com This is followed by the elimination of water to form the ester. mdpi.com

The reaction pathway involves the formation of several intermediates. In the synthesis of glycerol carbonate from glycerol and urea, the intermediate glycerol carbamate (B1207046) (GCM) was identified using ESI-MS analysis. mdpi.com Similarly, in the dehydration of glycerol, 3-hydroxypropanal (B37111) is an unstable intermediate. redalyc.org For glycerol oxidation, glyceraldehyde and dihydroxyacetone are key intermediates. mdpi.com In the context of this compound synthesis, the partially esterified glycerols (monovalerate and divalerate) are the primary intermediates. The relative rates of the consecutive esterification steps determine the final product distribution.

The reaction can be visualized as follows: Glycerol + Valeric Acid ⇌ Glycerol Monovalerate + H₂O Glycerol Monovalerate + Valeric Acid ⇌ Glycerol Divalerate + H₂O Glycerol Divalerate + Valeric Acid ⇌ this compound + H₂O

The selectivity towards trivalerate is influenced by factors such as the molar ratio of reactants, temperature, and the nature of the catalyst. researchgate.net

Catalyst deactivation is a significant challenge in industrial processes, leading to a loss of activity and/or selectivity over time. ammoniaknowhow.com Common causes of deactivation include poisoning, coking (carbon deposition), thermal degradation (sintering), and mechanical failure. ammoniaknowhow.comtudelft.nl

In processes involving glycerol, coking is a frequent issue, where carbonaceous deposits block active sites on the catalyst surface. tudelft.nlmdpi.com This is particularly relevant in high-temperature gas-phase reactions. Thermal degradation, leading to a loss of active surface area, can also occur, especially at elevated temperatures and in the presence of water vapor. ammoniaknowhow.com

For supported metal catalysts used in glycerol reactions, sintering of the metal particles can lead to a decrease in the number of active sites. mdpi.com The choice of support material is also critical, as some supports can be prone to deactivation. For instance, while alumina (B75360) is a common support due to its high surface area and thermal stability, it can be susceptible to carbon deposition. mdpi.com

In some cases, catalyst deactivation can alter the reaction mechanism itself. For example, in the esterification of glycerol with palmitic acid using a sulfonated zirconia-SBA-15 catalyst, it was observed that the reaction mechanism shifted from a Langmuir-Hinshelwood model to an Eley-Rideal model after several cycles of catalyst reuse, indicating a change in the surface interactions. researchgate.net

The properties of the catalyst play a pivotal role in dictating the reaction mechanism and, consequently, the activity and selectivity of the process. Key properties include the type and strength of acid sites (Brønsted vs. Lewis), surface area, pore size, and the nature of the active species.

For instance, in the dehydration of glycerol, the selectivity towards acrolein versus hydroxyacetone (B41140) is highly dependent on the acid-base properties of the catalyst. redalyc.org Brønsted acid sites favor the formation of acrolein, while Lewis acid-base pairs or basic sites tend to produce hydroxyacetone. redalyc.org

In the context of glycerol esterification, the catalyst's acidity is crucial. Solid acid catalysts, such as sulfated zirconia or sulfated iron oxide, are often used to avoid the corrosion and separation issues associated with liquid acid catalysts like sulfuric acid. researchgate.net The strength and accessibility of the acid sites on these solid catalysts influence the rate of esterification and the distribution of mono-, di-, and triglycerides.

For supported metal catalysts, the nature of the support can influence the electronic properties of the metal, thereby affecting its catalytic activity. ntnu.no The interaction between the metal and the support can also play a role in stabilizing the catalyst and preventing deactivation. mdpi.com The crystal phase of the support material, as demonstrated in the hydrogenolysis of glycerol over Pt-WOx/TiO2 catalysts, can also significantly impact product selectivity. frontiersin.org

Catalyst Deactivation Mechanisms

Computational Modeling and Simulation

Computational modeling and simulation are indispensable tools for the design, analysis, and optimization of chemical processes, including the synthesis of this compound. These techniques allow for the evaluation of process feasibility, optimization of reaction conditions, and assessment of economic viability before committing to capital-intensive pilot or large-scale production. Software such as Aspen Plus is frequently utilized for these purposes. diva-portal.org

Gibbs Reactor Simulations (Aspen Plus)

In the context of this compound production, simulations using Aspen Plus, a chemical process simulator, have been employed to model the esterification process. diva-portal.org A key component of this simulation work involves the use of a Gibbs reactor model. diva-portal.orgdiva-portal.org This model is based on the principle of minimizing the total Gibbs free energy of the system at chemical equilibrium. By defining the reactants (glycerol and valeric acid) and potential products (this compound, its mono- and di-ester intermediates, and water), the Gibbs reactor can calculate the equilibrium composition of the mixture at specified temperatures and pressures without requiring prior knowledge of reaction kinetics. aidic.it

In one specific study, a Gibbs reactor simulation was performed in Aspen Plus V.14 to estimate the reaction kinetics for the esterification of glycerol to trivalerate. diva-portal.orgdiva-portal.org The simulation was conducted at four different temperatures to obtain equilibrium composition data. diva-portal.orgdiva-portal.org This data was then used to derive the chemical equilibrium constant (Keq) at each temperature. By applying the principles of the Arrhenius equation, which relates the rate constant of a reaction to temperature, and the relationship between kinetics and chemical equilibrium, the researchers were able to estimate the activation energy and rate constants for both the forward (esterification) and reverse (hydrolysis) reactions. diva-portal.org This approach allows for the development of a kinetic model that can be used in more complex reactor simulations, such as for plug flow or batch reactors, to predict reaction conversion and product yield over time. diva-portal.orgdiva-portal.org

Application of NRTL Model for Phase Equilibria

The accurate representation of phase equilibria, particularly liquid-liquid equilibrium (LLE), is critical for simulating the production and purification of this compound. The reaction mixture is a complex, non-ideal system containing polar components like glycerol and water, and less polar organic components like valeric acid and this compound. The Non-Random Two-Liquid (NRTL) model is an activity coefficient model frequently used to describe the phase behavior of such systems. diva-portal.orgmdpi.comresearchgate.net

The NRTL model was selected as the primary method for calculating phase equilibria in the simulation of this compound production. diva-portal.org This model is well-suited for systems with partially miscible components and can accurately predict the behavior of non-ideal chemical systems. researchgate.netwits.ac.za The model's effectiveness relies on binary interaction parameters that are specific to each pair of components in the mixture. These parameters are often determined by regressing experimental data from binary or ternary systems. mdpi.comresearchgate.net

In the broader context of biodiesel and glycerol-containing systems, the NRTL model has been shown to provide a good correlation with experimental LLE data, often proving superior to other models like UNIQUAC. mdpi.comresearchgate.net For instance, studies on ternary systems of biodiesel, glycerol, and an alcohol have demonstrated that the NRTL model can accurately predict the composition of the two liquid phases that form, which is essential for designing separation equipment like decanters or liquid-liquid extraction columns. mdpi.comresearchgate.net The successful application of the NRTL model is crucial for simulating separation units downstream of the reactor to purify the this compound product and recover unreacted raw materials. ipb.pt

Techno-Economic Analysis and Feasibility Studies

Techno-economic analysis (TEA) is a critical step in evaluating the commercial viability of producing this compound. This analysis involves simulating the entire production process, from raw material input to final product purification, to estimate capital expenditure (CAPEX) and operating expenditure (OPEX). diva-portal.orgnih.gov Tools like Aspen Process Economic Analyzer (APEA) are often used in conjunction with process simulators like Aspen Plus to perform these evaluations. diva-portal.orgdiva-portal.org

A detailed techno-economic assessment was conducted for the production of this compound, comparing traditional batch production with continuous production technologies such as a Plug Flow Reactor (PFR) and Reactive Distillation (RD). diva-portal.orgdiva-portal.org The analysis was based on a production capacity of approximately 5,000 tons per year. diva-portal.org The costs of raw materials, products, and utilities were used to evaluate the annual operating costs and product sales, ultimately determining the annual profit for each process configuration. diva-portal.org

The results indicated that continuous processes offered significant economic advantages over batch production. diva-portal.org Specifically, the Reactive Distillation (RD) process was found to be the most profitable, yielding the lowest capital, operating, equipment, and installed costs compared to both batch and PFR processes. diva-portal.org

Interactive Table: Economic Comparison of this compound Production Technologies diva-portal.org

TechnologyCapacity (kton/year)Annual Profit (M$)Key Findings
Batch~55.4Higher capital and operating costs
Plug Flow Reactor (PFR)~55.78Moderate improvement over batch
Reactive Distillation (RD)~59.2Lowest capital, operating, and equipment costs; highest profit

This type of analysis is crucial for decision-making, as it quantifies the feasibility of a process and highlights which process parameters or technologies have the most significant impact on profitability. nih.govinrs.ca The findings from the TEA for this compound suggest that adopting continuous production, particularly via reactive distillation, presents a strong economic and technical case for industrial-scale manufacturing. diva-portal.org

Environmental and Sustainability Considerations

Green Chemistry Principles in Glycerol (B35011) Trivalerate Production

The synthesis of glycerol trivalerate is progressively incorporating the twelve principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pcc.eurroij.com Key advancements are being made in the selection of feedstocks, reaction conditions, and catalytic systems.

A cornerstone of the sustainable production of this compound is its reliance on renewable feedstocks. pcc.eunovonesis.com The primary raw materials for its synthesis are glycerol and valeric acid.

Glycerol : Glycerol is a major byproduct of the biodiesel industry, where it is generated in large quantities during the transesterification of vegetable oils and animal fats. mdpi.comnih.govmdpi.com Typically, for every 100 kg of biodiesel produced, about 10 kg of crude glycerol is co-produced. nih.gov This abundance has transformed glycerol from a simple co-product to a key platform chemical and a renewable, bio-derived feedstock. mdpi.comresearchgate.net Its utilization in synthesizing value-added products like this compound is a critical step in improving the economic viability and sustainability of the biodiesel industry. nih.govdiva-portal.org

Valeric Acid : Valeric acid, the other precursor, can also be derived from biomass sources. The synthesis of this compound, therefore, represents a significant pathway for the valorization of renewable raw materials, moving away from depleting fossil fuel-based chemical production.

The use of these renewable feedstocks aligns with the seventh principle of green chemistry, contributing to a more sustainable chemical industry. pcc.eu

Traditional esterification processes often require high temperatures, ranging from 150-200°C, and may use hazardous solvents. Green chemistry principles guide the development of alternative methods that are more energy-efficient and environmentally benign. pcc.eunovonesis.com

Recent research has focused on developing solvent-free synthesis routes for glycerol esters, including this compound. researchgate.netrsc.org The elimination of organic solvents reduces waste, lowers processing costs, minimizes worker exposure to toxic chemicals, and prevents environmental pollution. rroij.com

Furthermore, efforts are being made to conduct the synthesis under milder reaction conditions. The use of highly specific catalysts, such as enzymes (lipases), allows the reaction to proceed at or near ambient temperatures and pressures. novonesis.comresearchgate.netunimi.it This not only reduces the energy requirements of the process but also minimizes the formation of byproducts that can occur at higher temperatures, leading to cleaner processes and higher product purity. novonesis.com Glycerol itself has also been explored as a non-toxic, biodegradable green solvent for various organic reactions. researchgate.netuniovi.es

The choice of catalyst is crucial in green synthesis. The ninth principle of green chemistry favors catalytic reagents over stoichiometric ones because catalysts are used in small amounts and can, in theory, carry out a single reaction indefinitely. pcc.eu In the production of this compound, there is a significant shift away from conventional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. researchgate.net

The focus has moved to heterogeneous (solid) catalysts, which offer several advantages:

Easy Separation : They can be easily filtered from the reaction mixture, simplifying product purification.

Reusability : Solid catalysts can be recovered and reused for multiple reaction cycles, reducing waste and operational costs. researchgate.netfrontiersin.org

Reduced Corrosion : They are generally less corrosive than mineral acids.

Studies have demonstrated the successful reuse of various solid acid catalysts, such as sulfated zirconia and heteropolyacids, for glycerol esterification and related reactions. researchgate.netfrontiersin.org For instance, some catalysts have been reused for four or more cycles with only a negligible loss of activity, highlighting their stability and economic and environmental benefits. researchgate.netfrontiersin.orgmdpi.com

Solvent-Free and Mild Reaction Conditions

Biodegradability and Ecotoxicological Profile of this compound

The environmental fate of a chemical product after its intended use is a critical aspect of its sustainability profile, as outlined in the tenth principle of green chemistry (Design for Degradation). pcc.eu

Biodegradability : this compound is designed to be biodegradable. cymitquimica.com Upon hydrolysis, it breaks down into its constituent components: glycerol and valeric acid. Glycerol is a naturally occurring, primordial biomolecule that is readily biodegradable in the environment. europa.euresearchgate.netrsc.org Studies have shown that glycerol is rapidly and often completely degraded by microorganisms in activated sludge and soil. europa.euresearchgate.net As a triester of a simple alcohol and a fatty acid, this compound is expected to be susceptible to enzymatic hydrolysis and subsequent biodegradation, preventing its persistence in the environment. cymitquimica.com

Waste Valorization and Circular Economy Aspects

The production of this compound is a quintessential example of waste valorization and a key component of a circular economy. un.org A circular economy is an economic system aimed at eliminating waste and promoting the continual use of resources. researchgate.netacademie-sciences.fr

The surge in global biodiesel production has led to a surplus of crude glycerol, which can become an environmental burden if not managed properly. mdpi.commdpi.com The valorization of this crude glycerol transforms it from a low-value byproduct or waste stream into a valuable feedstock for the chemical industry. mdpi.comresearchgate.net By converting glycerol into high-value-added products like this compound, the process achieves several key objectives of the circular economy:

Waste Reduction : It provides a sustainable outlet for the glycerol surplus from the biodiesel industry. un.orgresearchgate.net

Resource Efficiency : It reinserts a waste stream back into the production chain, making full use of available resources. un.org

Economic Benefit : It enhances the economic feasibility of the primary process (biodiesel production) while creating new value chains. researchgate.net

This approach aligns with the "4Rs" principle (Reduce, Reuse, Recycle, and Recovery) and represents a shift from a linear "take-make-waste" model to a regenerative, circular one. academie-sciences.fr

Life Cycle Assessment of this compound Production and Application

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-gate" or "cradle-to-grave"). glamour-project.euggcplc.com

While a comprehensive, published LCA specifically for this compound is not widely available, assessments of related processes provide valuable insights. LCAs of glycerol valorization pathways consistently show environmental benefits, particularly in reducing greenhouse gas emissions compared to the incineration of crude glycerol or the production of similar chemicals from fossil fuels. mdpi.comglamour-project.eu

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing glycerol trivalerate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of glycerol with valeric acid using acid catalysts (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) with flame-ionization detection (FID) for purity analysis. Ensure stoichiometric ratios are optimized to minimize side products like mono- or di-esters. Reference analytical standards (e.g., methyl undecanoate) should be used for quantification .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Employ internal standards such as methyl nonadecanoate or glycerol-d₅ derivatives to correct for matrix effects. Sample preparation should include transesterification with sodium methylate to convert esters into fatty acid methyl esters (FAMEs), followed by GC-FID analysis. Validate recovery rates using spiked samples and adhere to AOAC guidelines for reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : While this compound is not classified as hazardous (non-GHS), use nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from oxidizing agents. Document handling procedures in line with OSHA and EC directives .

Advanced Research Questions

Q. How does this compound influence gut microbiota dynamics in studies on recurrent Clostridioides difficile infection (rCDI)?

  • Methodological Answer : In murine models, oral administration of this compound correlates with reduced C. difficile colony-forming units and restored valerate levels. Use 16S rRNA sequencing to track microbiota shifts (e.g., enrichment of Ruminococcaceae) and quantify short-chain fatty acids (SCFAs) via LC-MS. Compare pre- and post-FMT samples to validate valerate's role in mucosal healing .

Q. What strategies resolve misidentification of this compound in LC-MS-based lipidomics workflows?

  • Methodological Answer : Misidentification (e.g., confusion with thromboxane B1) arises from similar m/z values. Use high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy and isotopic pattern matching. Cross-validate findings with NMR or spiking experiments using certified reference materials (CRMs) .

Q. How can transesterification efficiency of this compound be optimized for biodiesel-related research?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst concentration) using response surface methodology (RSM). Monitor conversion rates via GC-FID with a CP Sil-88 column. For repeatability, follow EN 14106 standards, ensuring ≤5% variation across replicates. Include heptane as a solvent to stabilize phase separation .

Q. What statistical approaches address contradictions in this compound’s bioactivity across studies?

  • Methodological Answer : Perform meta-analysis of dose-response data using random-effects models to account for heterogeneity. Stratify results by model systems (e.g., in vitro vs. in vivo) and validate hypotheses via knock-in/knout animal models. Report effect sizes with 95% confidence intervals .

Methodological Challenges and Future Directions

  • Data Reproducibility : Standardize synthesis and quantification protocols across labs to minimize variability. Use CRMs and inter-laboratory comparisons .
  • Emerging Techniques : Explore MALDI-TOF imaging for spatial distribution analysis in tissue samples or CRISPR-Cas9 editing to study valerate’s immunomodulatory pathways .
  • Open Questions : Investigate this compound’s role in non-GI systems (e.g., neuroinflammation) and its interactions with synthetic drugs via metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerol trivalerate
Reactant of Route 2
Reactant of Route 2
Glycerol trivalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.